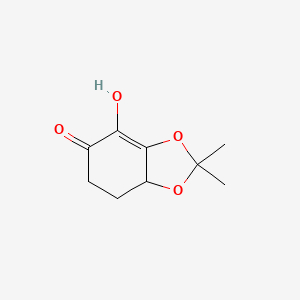
4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one is an organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused with a dioxole ring. This particular compound is notable for its unique structure, which includes a hydroxy group and two methyl groups attached to the dioxole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with acetone in the presence of an acid catalyst to form the dioxole ring. The hydroxy group can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Purification steps, including crystallization and distillation, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxole ring structure may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,2-dimethyl-1,3-benzodioxole: Lacks the dihydro structure.
2,2-Dimethyl-1,3-benzodioxole: Does not have the hydroxy group.
4-Hydroxy-1,3-benzodioxole: Lacks the dimethyl groups.
Uniqueness
4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
875431-81-5 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
4-hydroxy-2,2-dimethyl-7,7a-dihydro-6H-1,3-benzodioxol-5-one |
InChI |
InChI=1S/C9H12O4/c1-9(2)12-6-4-3-5(10)7(11)8(6)13-9/h6,11H,3-4H2,1-2H3 |
Clave InChI |
WGVKENKGUNUATK-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2CCC(=O)C(=C2O1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


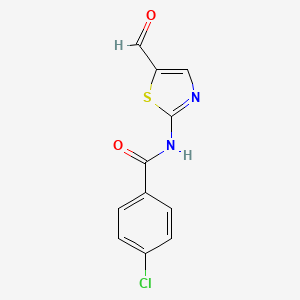
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)
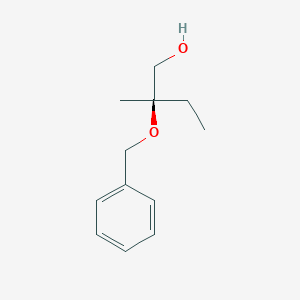
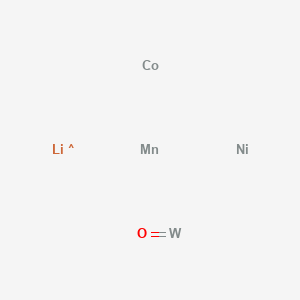

![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)
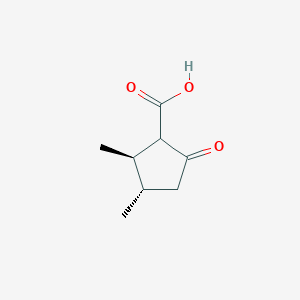
![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)
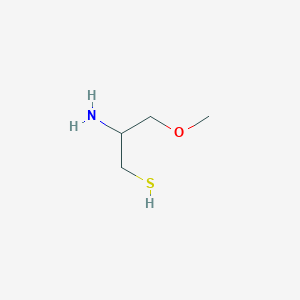
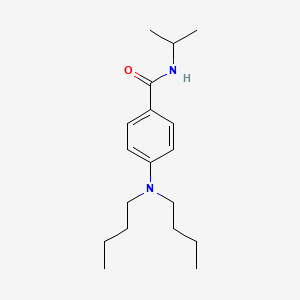

![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
